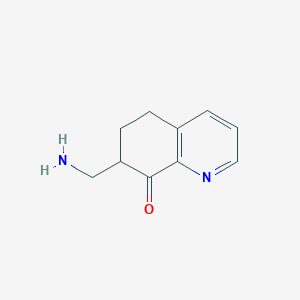

7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(aminomethyl)-6,7-dihydro-5H-quinolin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13/h1-2,5,8H,3-4,6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPQFIUNMXFVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1CN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40667676 | |

| Record name | 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652972-06-0 | |

| Record name | 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40667676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Aminomethyl 6,7 Dihydroquinolin 8 5h One and Analogues

Established Synthetic Routes to the 6,7-Dihydroquinolin-8(5H)-one Scaffold

The 6,7-dihydroquinolin-8(5H)-one framework serves as a critical synthetic intermediate. caymanchem.commedchemexpress.com Its construction has been achieved through various classical and contemporary organic synthesis reactions.

Cyclization reactions are fundamental to forming the quinolinone ring system. The Camps cyclization, for instance, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, which can lead to different quinolinone isomers depending on the substrate and reaction conditions. mdpi.com Another classical approach is the Dieckmann condensation, an intramolecular reaction of diesters in the presence of a base to form cyclic β-ketoesters. mdpi.com This method can produce a dihydroquinolinone intermediate, which can then be oxidized to the desired quinolin-4-one. mdpi.com

Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to yield substituted quinolines under mild conditions. nih.gov Palladium-catalyzed reactions have also been effectively employed, converting specific precursors into quinoline (B57606) derivatives through Heck reactions followed by cyclization. organic-chemistry.orgthieme-connect.com Furthermore, base-mediated tandem processes involving hydrogen transfer and subsequent cyclization of intermediates, such as those derived from 2-aminobenzyl alcohol and ketones, offer an efficient route to the quinoline scaffold. researchgate.net

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation. researchgate.net The Doebner reaction, a multicomponent synthesis involving an aniline, an aldehyde, and pyruvic acid, is a notable example that produces quinolines. nih.gov

A particularly relevant one-pot method for synthesizing 7,8-dihydroquinolin-5(6H)-one derivatives involves the reaction of a Morita-Baylis-Hillman (MBH) adduct with a 1,3-cyclohexanedione (B196179) derivative and ammonium (B1175870) acetate (B1210297). google.com This approach is advantageous due to its operational simplicity and the use of readily available starting materials. google.com The reaction proceeds under the action of a base catalyst, either in an organic solvent or under solvent-free conditions, to afford the target scaffold in good yields. google.com

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| Baylis-Hillman Adduct, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium Acetate | Triethylamine | 90°C, 6h | 3-Benzyl-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 37.8% | google.com |

| Baylis-Hillman Adduct, 5,5-dimethyl-1,3-cyclohexanedione, Ammonium Acetate | DBU | Acetonitrile, Reflux, 4h | 3-(3-Nitrobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 91.0% | google.com |

Table 1. Examples of One-Pot Syntheses for Dihydroquinolinone Scaffolds.

The strategic use of highly functionalized precursors is a cornerstone of modern synthetic chemistry. Morita-Baylis-Hillman (MBH) adducts, with their versatile chemical handles, are prominent precursors for quinoline synthesis. organic-chemistry.orgmdpi.comscielo.br Various catalytic systems have been developed to transform MBH adducts into the quinoline core. These include palladium-catalyzed Heck reaction and cyclization sequences, which convert MBH adducts into α-benzyl β-keto ester intermediates that subsequently cyclize. organic-chemistry.orgthieme-connect.com More recently, visible light photoredox catalysis has emerged as a mild and efficient protocol for the intramolecular radical cyclization of (aza)-MBH adducts to generate quinoline scaffolds. rsc.org

1,3-Diketone compounds are also essential building blocks for heterocyclic synthesis. beilstein-journals.orgnih.gov The Combes quinoline synthesis, for example, utilizes the condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.com As previously mentioned, 1,3-cyclohexanedione derivatives are key reactants in the one-pot synthesis of the 6,7-dihydroquinolin-8(5H)-one scaffold, reacting with MBH adducts and an ammonia (B1221849) source to form the heterocyclic ring. google.com

| Precursor Type | Key Reagents/Catalysts | Reaction Type | Product Scaffold | Reference |

| Morita-Baylis-Hillman Adduct | Palladium, DABCO | Heck Reaction & Cyclization | 2,3-Disubstituted Quinolines | organic-chemistry.orgthieme-connect.com |

| (Aza)-Morita-Baylis-Hillman Adduct | [Ru(bpy)3Cl2], Visible Light | Photoredox Catalysis, Radical Cyclization | Quinolines | rsc.org |

| Morita-Baylis-Hillman Adduct & 1,3-Diketone | DBU, Ammonium Acetate | One-Pot Condensation/Cyclization | Dihydroquinolin-5(6H)-ones | google.com |

| Arylamine & 1,3-Diketone | Acid Catalyst | Combes Synthesis | Quinolines | pharmaguideline.com |

Table 2. Summary of Precursor-Based Syntheses for Quinoline and Dihydroquinolinone Scaffolds.

Introduction of the Aminomethyl Group at the C-7 Position

Once the 6,7-dihydroquinolin-8(5H)-one scaffold is in hand, the next critical step is the installation of the aminomethyl group at the C-7 position. This transformation can be accomplished through several standard synthetic organic methodologies.

Reductive amination is a powerful and widely used method for forming C-N bonds, which typically involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia or a primary or secondary amine in the presence of a reducing agent. mdpi.com To apply this strategy for the synthesis of 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one, a 7-formyl-6,7-dihydroquinolin-8(5H)-one intermediate would be required.

The synthesis would proceed by first introducing a formyl group at the C-7 position of the quinolinone ring. This could potentially be achieved via an aldol-type condensation with a formaldehyde (B43269) equivalent at the α-carbon (C-7) of the ketone, followed by oxidation of the resulting hydroxymethyl group. The subsequent reaction of the 7-formyl intermediate with ammonia would form an imine in situ, which is then reduced to the desired primary amine using a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Reduction of a Nitrile: A cyano group can be introduced at the C-7 position, for example, via nucleophilic substitution of a suitable 7-halo derivative. The resulting 7-cyano-6,7-dihydroquinolin-8(5H)-one can then be reduced to the 7-(aminomethyl) derivative. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

From a Carboxylic Acid Derivative: A synthetic route could be designed to produce a 7-carboxy or 7-carboalkoxy derivative of the quinolinone scaffold. The carboxylic acid can be converted to a primary amide via standard methods (e.g., activation with a coupling agent followed by treatment with ammonia). Subsequent reduction of the primary amide with a potent reducing agent such as LiAlH4 or borane (B79455) (BH3) would yield the target aminomethyl compound.

Via an Azide (B81097) Intermediate: An alcohol functionality can be introduced at C-7, creating a 7-(hydroxymethyl) intermediate. This alcohol can be converted into a good leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride, respectively. vanderbilt.edu Nucleophilic substitution of this leaving group with sodium azide (NaN3) yields a 7-(azidomethyl) intermediate. researchgate.net This strategy, involving mesylation and azide displacement, is a well-established method for converting alcohols to amines with an inversion of configuration. researchgate.net The final step is the reduction of the azide to the primary amine, which can be achieved cleanly using methods like catalytic hydrogenation (H2/Pd-C) or reduction with LiAlH4. researchgate.net

| Starting Functional Group at C-7 | Key Transformation Steps | Common Reagents | Final Functional Group at C-7 |

| Formyl (-CHO) | Reductive Amination | NH3, NaBH3CN or NaBH(OAc)3 | Aminomethyl (-CH2NH2) |

| Nitrile (-CN) | Reduction | LiAlH4 or H2/Catalyst | Aminomethyl (-CH2NH2) |

| Carboxylic Acid/Ester (-COOH / -COOR) | 1. Amidation2. Reduction | 1. SOCl2, NH32. LiAlH4 or BH3 | Aminomethyl (-CH2NH2) |

| Hydroxymethyl (-CH2OH) | 1. Activation (Mesylation/Tosylation)2. Azide Displacement3. Reduction | 1. MsCl, Et3N2. NaN33. H2/Pd-C or LiAlH4 | Aminomethyl (-CH2NH2) |

Table 3. Plausible Functional Group Interconversion Pathways to the 7-Aminomethyl Group.

Protecting Group Strategies in the Synthesis of this compound

The synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions and ensure the desired regioselectivity. The primary functional groups requiring protection are the aminomethyl substituent and the ketone at the 8-position.

The amino group is typically protected to prevent its interference with reactions aimed at constructing or modifying the quinolinone core. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonamides like the p-toluenesulfonyl (Tos) group. The choice of protecting group depends on its stability under the reaction conditions for subsequent steps and the ease of its removal. For instance, the Boc group is advantageous due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. In the synthesis of related 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, the Boc group has been successfully employed and can be cleaved using concentrated HCl in methanol. nih.gov

The ketone functionality at the 8-position may also require protection, particularly if harsh acidic or basic conditions or nucleophilic reagents are used in other synthetic steps. Acetals and ketals are common protecting groups for ketones, formed by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. These groups are generally stable to basic and nucleophilic conditions and can be readily removed by acid-catalyzed hydrolysis.

The strategic application and subsequent removal of these protecting groups are crucial for the successful synthesis of the target compound. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in the synthesis of complex molecules to allow for selective deprotection and functionalization.

| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions |

| Amine | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base | Acidic conditions (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) |

| Amine | p-Toluenesulfonyl (Tos) | Tosyl chloride, base | Strong acid or reducing agents |

| Ketone | Acetal/Ketal | Alcohol/Diol, acid catalyst | Acid-catalyzed hydrolysis |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical factor in maximizing the yield and purity of this compound and its analogues. Key parameters that are often fine-tuned include the choice of catalysts, solvents, temperature, and reaction time.

In the synthesis of related dihydroquinoline derivatives, the choice of catalyst has been shown to significantly impact the reaction outcome. For instance, in a one-pot, three-component reaction for the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, various catalysts were screened. researchgate.net It was found that ammonium acetate was a highly effective catalyst, providing a 95% yield in just 20 minutes at reflux temperature. researchgate.net The use of other catalysts such as potassium carbonate resulted in significantly lower yields. researchgate.net

The solvent system also plays a crucial role. In the aforementioned synthesis, a mixture of ethanol (B145695) and water (4:1) was utilized. researchgate.net The polarity and protic nature of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states, thereby affecting the reaction rate and yield.

Temperature is another key variable. Many of the reactions involved in the construction of the quinolinone ring system are performed at elevated temperatures (reflux) to overcome activation energy barriers. However, careful control of the temperature is necessary to minimize the formation of byproducts.

The following table summarizes the optimization of reaction conditions for the synthesis of a related 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivative, which can provide insights into the optimization of the synthesis of the target compound.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| K₂CO₃ (25 mol%) | Ethanol/Water (4:1) | Reflux | - | 43 | researchgate.net |

| Ammonium Acetate | - | Reflux | 1 h | 65 | researchgate.net |

| Ammonium Acetate (30 ml%) | - | Reflux | 20 min | 95 | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

One effective strategy for accessing chiral building blocks is through enzymatic kinetic resolution. For example, in the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) was successfully resolved through lipase-catalyzed acetylation. mdpi.com This method provided the enantiomerically pure (S)-alcohol and (R)-acetate in high yields. mdpi.com The separated enantiomers can then be carried forward to synthesize the desired chiral aminomethyl derivative.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. In the context of related tetrahydroisoquinolines, asymmetric transfer hydrogenation (ATH) of imines has been employed to establish the stereocenter. mdpi.com Chiral rhodium catalysts have been shown to be effective in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, achieving modest to good enantiomeric excess. mdpi.com The optimization of this reaction involved screening different metal complexes, hydrogen donors, and additives. For instance, the addition of La(OTf)₃ was found to be crucial for achieving quantitative conversion in some cases. mdpi.com

These methodologies can be adapted for the stereoselective synthesis of chiral this compound analogues. For instance, an asymmetric reduction of a suitable prochiral intermediate, such as an enamine or an imine, could be employed to introduce the chiral center at the 7-position.

The following table highlights key aspects of a stereoselective synthesis of a chiral 8-amino-5,6,7,8-tetrahydroquinoline, which serves as a relevant model for the synthesis of chiral analogues of the target compound.

| Method | Key Reagent/Catalyst | Substrate | Product | Key Findings | Reference |

| Enzymatic Kinetic Resolution | Lipase from Candida antarctica | (±)-5,6,7,8-Tetrahydroquinolin-8-ol | (S)-alcohol and (R)-acetate | High yield and excellent enantiomeric purity | mdpi.com |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium Complexes | 1-Aryl-3,4-dihydroisoquinolines | Chiral Tetrahydroisoquinolines | La(OTf)₃ as a beneficial additive for conversion | mdpi.com |

Chemical Reactivity and Derivatization of 7 Aminomethyl 6,7 Dihydroquinolin 8 5h One

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for derivatization, behaving as a potent nucleophile and a ligand for metal ions.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic character of the primary amine in 7-(aminomethyl)-6,7-dihydroquinolin-8(5H)-one allows it to readily undergo acylation, alkylation, and sulfonylation. These reactions are fundamental in organic synthesis for installing a variety of functional groups, thereby modifying the compound's properties.

Acylation: The amine can be converted to an amide via reaction with acylating agents such as acid chlorides or anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. For instance, N-acylated products can be formed using reagents like acetic anhydride.

Alkylation: Direct alkylation of the aminomethyl group can be achieved using alkyl halides. The reaction introduces alkyl substituents onto the nitrogen atom. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: The reaction of the aminomethyl group with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is significant for altering the electronic and steric properties of the amine.

Table 1: Representative Reagents for Aminomethyl Group Derivatization

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-acetamide derivative |

| Acylation | Acid Chloride | Benzoyl Chloride (C₆H₅COCl) | N-benzamide derivative |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-methylamine derivative |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | N-tosylsulfonamide derivative |

Condensation and Imine Formation Reactions

The primary amine of the aminomethyl group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. The C=N double bond of the resulting imine provides a site for further chemical transformations, including reduction to a secondary amine or participation in cycloaddition reactions.

Table 2: Imine Formation Reactants

| Carbonyl Compound | Example | Resulting Imine Structure |

|---|---|---|

| Aldehyde | Benzaldehyde | -CH₂-N=CH-C₆H₅ |

| Ketone | Acetone | -CH₂-N=C(CH₃)₂ |

Metal Complexation Studies via Amine Coordination

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with various metal ions to form metal complexes. Structurally similar compounds, such as 8-amino-5,6,7,8-tetrahydroquinoline, have been successfully employed as ligands in transition metal catalysts. nih.govmdpi.com These ligands can form stable complexes with metals like rhodium and iridium, which are used in catalytic processes such as asymmetric transfer hydrogenation. nih.govmdpi.com Similarly, various quinoline (B57606) derivatives are known to chelate with a range of transition metals including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netscirp.org The coordination can involve the aminomethyl nitrogen alone or potentially in concert with the ketone oxygen, forming a chelate ring that enhances complex stability.

Table 3: Metals Used in Complexation with Amino-Quinoline Type Ligands

| Metal Ion | Typical Application/Study | Reference |

|---|---|---|

| Rhodium (Rh) | Asymmetric Transfer Hydrogenation Catalysis | mdpi.com |

| Iridium (Ir) | Asymmetric Transfer Hydrogenation Catalysis | nih.gov |

| Copper (Cu) | Antimicrobial and Bioactivity Studies | researchgate.netscirp.org |

| Nickel (Ni) | Coordination Chemistry Studies | researchgate.netscirp.org |

| Cobalt (Co) | Coordination Chemistry Studies | researchgate.netscirp.org |

Reactions of the Dihydroquinolinone Core

The dihydroquinolinone core contains a ketone and an enamine-like system, presenting distinct opportunities for chemical modification through oxidation or reduction.

Oxidation Pathways and Quinone Derivative Formation

The dihydroquinolinone ring is susceptible to oxidation. The reaction can lead to several products depending on the oxidant and conditions. One potential pathway is the aromatization of the heterocyclic ring to form a quinoline structure. Alternatively, oxidation can lead to the formation of quinone or quinone-like derivatives. For example, the oxidation of 8-oxo-7,8-dihydroguanine, a related heterocyclic ketone, with iodine yields different products depending on the pH. nih.gov The aerobic degradation of similar tetrahydropterin (B86495) systems is known to produce quinonoid species. researchgate.net Oxidation of the dihydroquinolinone core could potentially yield a 5,8-quinolinedione (B78156), a class of compounds that has been synthesized via oxidation of substituted quinolines. mdpi.com

Table 4: Potential Oxidation Products and Reagents

| Oxidizing Agent | Potential Product | Reaction Type |

|---|---|---|

| Selenium Dioxide (SeO₂) | Aromatized Quinoline | Dehydrogenation |

| Iodine (I₂) / Peroxides | Quinone/Quinonoid Species | Ring Oxidation |

| Sodium Chlorate (NaClO₃) / Acid | Quinolinedione | Oxidative Rearrangement |

Reduction Reactions and Aminoquinoline Derivatives

The ketone at the C-8 position of the dihydroquinolinone core is a prime target for reduction. Using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to a secondary alcohol, yielding 7-(aminomethyl)-5,6,7,8-tetrahydroquinolin-8-ol. This intermediate alcohol can be a precursor for further reactions. For instance, subsequent acid-catalyzed dehydration and aromatization could lead to the formation of a fully aromatic 7-(aminomethyl)quinoline. The synthesis of related 8-amino-5,6,7,8-tetrahydroquinoline derivatives often proceeds through the reduction of an oxime or the corresponding ketone. researchgate.netgoogle.com This highlights the utility of ketone reduction as a key step in accessing both tetrahydroquinoline and fully aromatic quinoline scaffolds.

Table 5: Reduction Pathways of the Dihydroquinolinone Core

| Reagent | Intermediate Product | Potential Final Product (with further steps) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 7-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-8-ol | 7-(Aminomethyl)quinoline |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 7-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-8-ol | 7-(Aminomethyl)-5,6,7,8-tetrahydroquinoline |

Electrophilic and Nucleophilic Substitution Reactions on the Core

The core structure of this compound, a dihydroquinolinone framework, possesses a bicyclic system with distinct electronic properties that govern its reactivity towards electrophilic and nucleophilic substitution. The reactivity is primarily centered on the aromatic benzene (B151609) ring and the partially saturated pyridine (B92270) ring.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The aromatic portion of the dihydroquinolinone core is generally more susceptible to electrophilic attack than the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic substitution.

Theoretical studies on related quinoline systems, such as 8-hydroxyquinoline (B1678124), indicate that the positions on the benzene ring are the preferred sites for electrophilic attack. For the 6,7-dihydroquinolin-8(5H)-one core, the benzene ring is expected to be the primary site of electrophilic substitution. The directing effects of the substituents on the ring will influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While specific studies on this compound are not extensively documented in the reviewed literature, the general principles of EAS on quinoline systems suggest that substitution would occur on the benzene moiety.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. Aromatic rings are typically electron-rich and thus not prone to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. In the case of the dihydroquinolinone core, the pyridine ring, being electron-deficient, is the more likely site for nucleophilic aromatic substitution, particularly if a good leaving group is present on this ring.

For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups at positions ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. While the parent 6,7-dihydroquinolin-8(5H)-one does not possess strong activating groups for nucleophilic attack on its pyridine ring, derivatization to include such functionalities could enable these transformations.

Rearrangement and Cycloaddition Reactions (if applicable)

The current body of scientific literature, based on the conducted searches, does not provide specific examples of rearrangement or cycloaddition reactions involving the this compound framework. While various rearrangement and cycloaddition reactions are known for other heterocyclic systems, their applicability to this specific dihydroquinolinone core has not been reported.

Heterocyclic Ring Expansion or Contraction from the Dihydroquinolinone Framework

Transformations involving the expansion or contraction of the heterocyclic ring system in the dihydroquinolinone framework can lead to novel molecular scaffolds with potentially interesting biological activities.

Ring Expansion:

While specific examples of ring expansion starting from the 6,7-dihydroquinolin-8(5H)-one skeleton are not detailed in the available literature, related dihydroquinolinone derivatives have been shown to undergo such transformations. For instance, palladium-catalyzed ring expansion of N-(1'-alkoxy)cyclopropyl-2-haloanilines provides a route to 3,4-dihydro-2(1H)-quinolinones. This suggests that with appropriate functionalization, the dihydroquinolinone core could potentially serve as a precursor for larger heterocyclic systems. One documented instance involves the transformation of dihydroquinolones into tetrahydropyridoazepinones, indicating a potential pathway for expanding the six-membered pyridine ring to a seven-membered azepine ring. caymanchem.com

Ring Contraction:

Advanced Structural and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon framework, as well as its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The introduction of the aminomethyl group at the chiral center (C7) significantly influences the spectrum compared to the parent dihydroquinolinone.

Aromatic Protons: The protons on the pyridine (B92270) ring (H2, H3, H4) would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with characteristic coupling patterns (doublets and triplets) reflecting their positions relative to the nitrogen atom.

Aliphatic Protons: The protons of the dihydro part of the quinolinone ring (H5, H6, H7) and the aminomethyl group (-CH₂NH₂) would be observed in the upfield region. The C7 proton, being adjacent to the aminomethyl group, would likely appear as a multiplet. The two protons of the aminomethyl group are diastereotopic and would be expected to appear as distinct signals, possibly as a complex multiplet or two separate doublets of doublets, due to coupling with the C7 proton. The protons at C5 and C6 would also show complex splitting patterns due to geminal and vicinal couplings.

Amine Protons: The protons of the primary amine (-NH₂) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum provides information about the number of different carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups.

Carbonyl Carbon: The carbonyl carbon (C8) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.

Aromatic and Heteroaromatic Carbons: The carbons of the pyridine ring (C2, C3, C4, C4a, C8a) would resonate in the δ 120-160 ppm region.

Aliphatic Carbons: The aliphatic carbons (C5, C6, C7, and the aminomethyl carbon) would appear in the upfield region (δ 20-60 ppm). The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, aiding in their definitive assignment.

Expected ¹H and ¹³C NMR Data

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|---|

| 2 | ~8.4 (d) | ~150 | CH (+) |

| 3 | ~7.2 (t) | ~125 | CH (+) |

| 4 | ~7.6 (d) | ~138 | CH (+) |

| 4a | - | ~128 | C |

| 5 | ~2.9 (m) | ~38 | CH₂ (-) |

| 6 | ~2.1 (m) | ~25 | CH₂ (-) |

| 7 | ~3.5 (m) | ~50 | CH (+) |

| 8 | - | ~198 | C=O |

| 8a | - | ~155 | C |

| 7-CH₂ | ~3.0 (m) | ~45 | CH₂ (-) |

Note: The values presented are estimations and may vary based on the solvent and experimental conditions.

2D NMR experiments are crucial for establishing the connectivity between protons and carbons and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, correlations would be expected between H2 and H3, H3 and H4, and among the aliphatic protons at positions 5, 6, and 7, as well as the aminomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in determining the relative stereochemistry at the C7 chiral center by observing NOE correlations between the H7 proton and the protons of the aminomethyl group and the H6 protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight and elemental composition of this compound. The expected molecular formula is C₁₀H₁₂N₂O.

Expected HRMS Data

| Ion | Calculated m/z | Technique |

|---|---|---|

| [M+H]⁺ | 177.1028 | ESI-TOF |

Note: ESI-TOF (Electrospray Ionization - Time of Flight) is a common technique for HRMS.

The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Expected fragmentation would involve the loss of the aminomethyl group or cleavage of the dihydroquinolinone ring.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.

The X-ray crystal structure would reveal:

Conformation: The precise conformation of the six-membered dihydro ring, which is likely to adopt a half-chair or twist-boat conformation.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, providing insight into the electronic structure of the molecule.

Stereochemistry: The absolute configuration of the chiral center at C7 could be determined if a chiral resolution is performed or if the crystallization occurs in a chiral space group.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be stabilized by intermolecular interactions such as hydrogen bonding (involving the amine and carbonyl groups) and π-π stacking (between the pyridine rings). These interactions are crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups:

N-H Stretching: The primary amine would exhibit two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl group of the ketone is expected around 1680-1700 cm⁻¹.

C=N and C=C Stretching: Vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine would appear around 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of non-polar bonds would also be more prominent.

Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 (m, two bands) | 3300-3500 (w) |

| Aromatic C-H Stretch | 3000-3100 (w) | 3000-3100 (s) |

| Aliphatic C-H Stretch | 2850-2960 (m) | 2850-2960 (s) |

| C=O Stretch (ketone) | 1680-1700 (s) | 1680-1700 (m) |

| C=N, C=C Stretch (aromatic) | 1400-1600 (m-s) | 1400-1600 (s) |

Note: s = strong, m = medium, w = weak.

Chiroptical Data for this compound Not Publicly Available

An extensive search of scientific literature and chemical databases has revealed no specific chiroptical spectroscopy data, including Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the chemical compound this compound.

Chiroptical spectroscopy is a critical analytical technique used to determine the enantiomeric purity and absolute configuration of chiral molecules. As this compound possesses a chiral center at the 7-position, such data would be essential for its complete stereochemical characterization.

This lack of data prevents a thorough discussion and the creation of data tables related to the advanced structural and spectroscopic characterization of this specific compound as outlined in the requested article structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of quinolinone derivatives. ekb.egnih.govnih.gov These calculations provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic behavior.

DFT calculations are commonly employed to analyze the electronic structure of quinoline (B57606) derivatives. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net For a molecule like 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one, the HOMO is likely to be localized on the electron-rich aromatic quinoline ring system, while the LUMO may be distributed across the conjugated system, including the carbonyl group. The aminomethyl substituent would also influence the electronic distribution through its electron-donating nature.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound based on DFT Calculations

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Ionization Potential | 6.2 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 | The energy released when an electron is added to the molecule. |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

DFT is a reliable method for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, within a DFT framework, is widely used for the accurate prediction of NMR chemical shifts (¹H and ¹³C). ekb.egresearchgate.netacs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated, which is invaluable for structural elucidation and for confirming experimental assignments. d-nb.info

Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the quinoline aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using DFT (GIAO)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C8) | 198.5 |

| C4a | 145.2 |

| C8a | 128.9 |

| C4 | 125.1 |

| C2 | 121.8 |

| C3 | 115.6 |

| C7 | 48.3 |

| CH₂-NH₂ | 45.1 |

| C6 | 35.7 |

| C5 | 28.4 |

Note: This data is illustrative, based on DFT prediction methodologies for quinolone derivatives. researchgate.net

Quantum chemical calculations are essential for studying tautomeric equilibria, which are common in heterocyclic systems containing keto and amino groups. nih.govresearchgate.netresearchgate.netbeilstein-journals.org For this compound, potential keto-enol tautomerism involving the C8-carbonyl group and the adjacent C7-hydrogen, as well as potential amino-imino tautomerism of the aminomethyl group, can be investigated. DFT calculations can determine the relative energies and thermodynamic stabilities of different tautomers in both the gas phase and in solution, often with the inclusion of a polarizable continuum model (PCM) to account for solvent effects. nih.govresearchgate.netdnu.dp.ua Such studies on related hydroxyquinolines have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For a molecule with a flexible side chain like this compound, MD simulations can provide detailed insights into its conformational landscape in a solution environment. mdpi.compreprints.orgresearchgate.net

By simulating the molecule's movements over time, MD allows for the exploration of accessible conformations of the aminomethyl side chain. The orientation of this side chain relative to the quinolinone ring system can be critical for its interaction with biological targets. The simulations can reveal the most populated conformational states, the energetic barriers between them, and the influence of solvent molecules on the conformational equilibrium. Studies on similar heterocyclic systems have successfully used MD to understand protein-ligand stability and dynamics. mdpi.com

Docking Studies and Ligand-Target Interaction Modeling (Preclinical, Mechanistic)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fmhr.orgresearchgate.netnih.govresearchgate.net It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. fmhr.orgnih.gov

In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The ligand is then placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, the aminomethyl group and the carbonyl oxygen of the subject compound would be expected to act as hydrogen bond donors and acceptors, respectively. Docking studies on quinoline derivatives have been used to explore their potential as inhibitors for various enzymes, including HIV reverse transcriptase and protein kinases. fmhr.orgnih.govnih.gov

Table 3: Illustrative Docking Results for this compound with a Kinase Target

| Parameter | Result |

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | Asp1046, Cys919 |

| Key Hydrophobic Interactions | Val848, Leu840, Ala866 |

Note: This data is hypothetical and for illustrative purposes, based on docking studies of similar quinolinone derivatives against kinase targets. fmhr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Preclinical, Mechanistic)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by correlating variations in the physicochemical properties of molecules with their observed biological activities.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that can predict the activity of new, unsynthesized compounds. mdpi.com QSAR studies on tetrahydroquinoline and tetrahydroisoquinoline analogs have been successfully used to guide the design of more potent inhibitors for various biological targets. mdpi.comnih.govnih.govmdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies of Quinoline-based Scaffolds

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Describes the electronic aspects of ligand-receptor interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical descriptors of molecular topology, related to molecular size, shape, and branching. |

Note: This table lists common descriptors relevant to the development of QSAR models for compounds similar to the subject of this article. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

The formation of this compound is a classic example of a three-component Mannich reaction. This process involves the amino alkylation of an acidic proton located at the alpha-position of a carbonyl group. lscollege.ac.inchemistrysteps.com In this specific synthesis, the reactants are the 6,7-dihydroquinolin-8(5H)-one ketone, formaldehyde (B43269), and an amine. The generally accepted mechanism, supported by computational models of similar reactions, proceeds through two primary stages. byjus.comchemistrysteps.com

First is the formation of a highly electrophilic Eschenmoser-like salt or iminium ion from the reaction between the amine and formaldehyde. chemistrysteps.com This step is crucial as it activates the otherwise unreactive formaldehyde for subsequent nucleophilic attack. The second stage involves the ketone, 6,7-dihydroquinolin-8(5H)-one, which tautomerizes to its more nucleophilic enol or enamine form. wikipedia.orgbyjus.com This enol intermediate then attacks the carbon of the iminium ion, forming a new carbon-carbon bond at the C-7 position and ultimately yielding the β-amino-carbonyl product, this compound, after proton transfer. chemistrysteps.com

Computational studies on analogous systems provide quantitative data on the energetics of these steps. DFT calculations are frequently employed to model the transition states (TS) and intermediates. For instance, the formation of the enamine intermediate from the ketone is a critical equilibrium step. Theoretical calculations on model systems have quantified the Gibbs free energy differences (ΔΔG‡) between transition states leading to different enamine isomers, revealing the kinetic preferences of this process. researchgate.net

Furthermore, DFT calculations can rationalize the regioselectivity of the reaction. For quinolone-like structures, theoretical models analyzing the Highest Occupied Molecular Orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges can predict which alpha-carbon is the most nucleophilic and therefore the most likely site of reaction. rsc.orgnih.gov For 6,7-dihydroquinolin-8(5H)-one, these calculations would confirm that the C-7 position is the preferred site for electrophilic attack by the iminium ion.

The energy profile of the core C-C bond-forming step has also been modeled. Calculations reveal the activation energies for the transition states of the nucleophilic attack. The data below, derived from a DFT study on a model Mannich reaction, illustrates the typical energy barriers involved.

| Reaction Step | Computational Method | Parameter | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Enamine Formation (E-isomer TS) | DFT | ΔΔG‡ | 4.6 | researchgate.net |

| Enamine Formation (Z-isomer TS) | DFT | ΔΔG‡ | 1.2 | researchgate.net |

| C-C Bond Formation (Major TS) | M06-2X/6-31G(d) | Relative Energy | 0.0 | researchgate.net |

| C-C Bond Formation (Minor TS) | M06-2X/6-31G(d) | Relative Energy | 1.8 | researchgate.net |

Note: The data presented are from model systems used to study the general Mannich reaction and are intended to be illustrative of the computational insights available for this reaction class. ΔΔG‡ represents the difference in Gibbs free energy of activation between two competing transition states. Relative Energy refers to the energy of a transition state compared to the lowest energy transition state found.

By examining these calculated values, researchers can understand the kinetic and thermodynamic factors that control the reaction, providing a detailed, molecular-level picture of the formation of this compound. researchgate.net

Mechanistic Biological Studies and Structure Activity Relationships Sar

In Vitro Cellular Activity Studies (Mechanistic Focus)

Apoptosis Induction Pathways

While direct studies on 7-(aminomethyl)-6,7-dihydroquinolin-8(5H)-one are limited, research on related quinolinone and quinazolinedione structures indicates that this class of compounds is capable of inducing programmed cell death, or apoptosis, through various cellular mechanisms.

Derivatives of the parent tetrahydroquinolinone scaffold have been shown to exert antiproliferative effects on cancer cells by triggering apoptosis. acs.org Mechanistic analyses revealed that these compounds can induce cell cycle arrest, typically at the G2/M phase, which subsequently leads to apoptotic cell death through both the intrinsic (mitochondrial) and extrinsic pathways. acs.org The intrinsic pathway is often characterized by an increase in the levels of active caspase-3. researchgate.net Similarly, studies on quinazolinedione derivatives, which share structural similarities, have shown they induce apoptosis primarily through the intrinsic pathway, evidenced by the activation of caspase-9. rsc.org

Furthermore, certain imidazoquinoline derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3. nih.gov The induction of apoptosis in some cases involves the modulation of key regulatory proteins. For instance, some quinazolinedione derivatives have been observed to upregulate the tumor suppressor protein p53 and downregulate the anti-apoptotic protein Bcl-2. rsc.org

Structure-Activity Relationship (SAR) Investigations

The biological activity of the 6,7-dihydroquinolin-8(5H)-one core is highly dependent on the nature and position of its substituents. SAR studies are crucial for optimizing the potency and selectivity of these compounds, focusing on modifications at the C-7 aminomethyl side chain and elsewhere on the quinolinone ring system.

The aminomethyl group at the C-7 position is a key site for chemical modification that significantly influences biological activity. Research on analogous 8-hydroxyquinoline (B1678124) derivatives reveals that the properties of the amine in the C-7 side chain are critical. researchgate.net

One of the most important factors is the protonation state and metal-chelating ability of the side chain, which is dictated by the pKa of the amine. researchgate.net The structure of the amine itself—whether it is part of a cyclic system (like piperidine (B6355638) or pyrrolidine) or is a tertiary acyclic amine—strongly modulates activity. researchgate.net For some 1,4-dihydroquinoline (B1252258) derivatives, the length and steric hindrance of the N-substitution at the C-7 position have a notable impact on biological effects. chiralpedia.com However, for other related scaffolds, such as 8-aminoquinoline (B160924) antimalarials, the introduction of groups at the C-7 position has generally been associated with a loss of activity, highlighting that the influence of C-7 substituents is highly context-dependent. researchgate.net

| Modification Type | Observation | Potential Implication | Source(s) |

|---|---|---|---|

| Amine Basicity (pKa) | Strongly influences MDR-selective toxicity in analogous 8-hydroxyquinolines. | Modulates protonation state and metal chelation, which are key to the mechanism of action. | researchgate.net |

| Cyclic vs. Acyclic Amines | Different cyclic amines (e.g., pyrrolidinyl, piperidinyl) at C-7 result in varied potency. | The conformation and steric profile of the amine affect target binding and cellular uptake. | researchgate.net |

| Steric Hindrance | Increased steric bulk on the nitrogen can significantly impact biological activity. | May interfere with optimal binding to the biological target. | chiralpedia.com |

| General Substitution | In some 8-aminoquinoline series, C-7 substitution leads to decreased activity. | Highlights the sensitivity of certain scaffolds to modification at this position. | researchgate.net |

Modifications to the dihydroquinolinone core, beyond the C-7 position, are pivotal in defining the pharmacological profile of these compounds. Substituents on the carbocyclic ring (positions 5 and 6) and the heterocyclic ring (positions 1-4) can alter potency, selectivity, and physicochemical properties.

Studies on related 5,8-quinolinedione (B78156) structures have shown that the bioactivity is highly dependent on substituents at the C-6 and C-7 positions. mdpi.com The introduction of halogen atoms, such as chlorine or fluorine, at various positions is a common strategy. For example, in some 8-hydroxyquinoline series, a 5-fluoro substitution enhanced enzyme inhibition, whereas 5,7-dichloro substitution markedly reduced activity, possibly due to steric hindrance. nih.gov The presence of electron-withdrawing groups at position 5 of the quinoline (B57606) ring has been shown to improve anticancer activity in certain contexts. researchgate.net Furthermore, modifications at the C-2 position of the quinolinone ring can also significantly influence bioactivity. mdpi.com

| Position(s) | Substituent Type | Observed Effect on Activity | Source(s) |

|---|---|---|---|

| C-5, C-7 | Halogens (e.g., Cl, F) | Can increase or decrease activity depending on the specific compound series and target. 5-Fluoro improved activity while 5,7-dichloro reduced it in one study. | researchgate.netnih.gov |

| C-6, C-7 | Amine or Alkoxyl Groups | Increases cytotoxicity in 5,8-quinolinedione derivatives. | mdpi.com |

| C-8 | Halogens, Methoxy Groups | Introduction of halogens at C-8 can contribute to inhibitory activity against certain enzymes. | rsc.org |

| C-2 | Various Substituents | Influences interaction with metal ions and overall bioactivity in 5,8-quinolinedione series. | mdpi.com |

The C-7 position of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Chirality is a critical factor in pharmacology, as biological systems like enzymes and receptors are themselves chiral, often leading to significant differences in the activity, metabolism, and toxicity of enantiomers. chiralpedia.com

While direct comparative studies of the enantiomers of this compound have not been reported, research on structurally analogous compounds provides valuable insights. A study on the diastereomers of a 7-methyl substituted nitroimidazo-oxazine, an analog of the antitubercular drug PA-824, investigated the impact of stereochemistry at the C-7 position. nih.gov The 7-(S)-methyl (cis) and 7-(R)-methyl (trans) derivatives were synthesized and evaluated. nih.gov Interestingly, both compounds displayed comparable antitubercular activities against Mycobacterium tuberculosis. nih.gov This finding suggests that for that particular scaffold and biological target, the enzyme responsible for activating the compound may be somewhat insensitive to the stereochemical configuration at the C-7 position. nih.gov

However, this observation cannot be broadly generalized. The differential activity of enantiomers is a common phenomenon, and it is essential to evaluate the enantiomers of any chiral compound individually. chiralpedia.com The enantioselective synthesis of dihydroquinolone derivatives has been achieved using organocatalysis, providing a pathway to access enantiomerically pure compounds for biological evaluation. acs.orgnih.gov A thorough investigation into the stereochemical influences on the biological activity of this compound is a necessary step for any further development.

Investigation of Specific Biochemical Pathways Modulated by the Compound

Derivatives based on the quinolinone and related heterocyclic scaffolds have been shown to modulate several key biochemical pathways, often leading to their observed biological effects like apoptosis and cell cycle arrest.

One of the identified targets for dihydroquinolinone derivatives is the p38 MAP kinase, an important enzyme in cellular signaling pathways. researchgate.net Inhibition of this kinase can affect inflammation and other cellular processes. Another critical target identified for 8-hydroxy-quinoline derivatives is Pim-1 kinase, a serine/threonine kinase that plays a role in controlling programmed cell death. nih.gov

The PI3K/Akt/mTOR signaling cascade, a central pathway regulating cell growth, proliferation, and survival, is also modulated by related compounds. Studies on quinazolinedione derivatives demonstrated a downregulation of phosphorylated Akt (p-Akt), which is a key event in the induction of apoptosis. rsc.org In addition to kinase pathways, some quinolinone derivatives have been found to induce the production of ROS, leading to oxidative stress and subsequent cell death. nih.gov The anticancer effects of certain 7-hydroxy quinolinone derivatives have been linked to their ability to cause cell cycle arrest at the S and G2/M phases and to induce apoptosis at the pre-G1 phase. researchgate.net

Applications in Advanced Chemical Synthesis and Material Science

7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one as a Versatile Synthetic Building Block

The strategic placement of multiple reactive sites—a secondary amine within the heterocyclic ring, a primary aminomethyl group, and a ketone—renders this compound a highly adaptable intermediate in organic synthesis. Its structural parent, 6,7-Dihydro-5H-quinolin-8-one, is a known synthetic intermediate used in the preparation of various pharmaceuticals and complex molecules. medchemexpress.comcaymanchem.comcaymanchem.com The addition of the aminomethyl group at the C7 position provides a crucial point for further chemical modification, expanding its synthetic utility significantly.

The core structure of this compound is derived from 6,7-dihydro-5H-quinolin-8-one, a compound that has been successfully used to synthesize more complex heterocyclic systems.

Tetrahydropyridoazepinones : Research has demonstrated the conversion of dihydroquinolones into tetrahydropyridoazepinones. caymanchem.com These expanded ring systems are of significant interest in medicinal chemistry. For instance, related 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffolds have been identified as a novel chemotype for CCR2 antagonists, which are targets for treating inflammatory diseases. nih.gov The presence of the aminomethyl group on the 7-position of the target compound offers a handle for creating a diverse library of substituted tetrahydropyridoazepinones.

Thiosemicarbazones : The ketone at the C8 position is a prime site for condensation reactions. Thiosemicarbazones, formed by reacting a ketone with thiosemicarbazide, are a class of compounds with a broad spectrum of biological activities, including antineoplastic, antimicrobial, and antiviral properties. nih.govmdpi.com Specifically, thiosemicarbazones derived from 5,6-dihydro-8(7H)-quinolinone have been synthesized and investigated as potential antitumor agents. nih.gov The reaction involves a condensation between the ketone and thiosemicarbazide. nih.gov this compound can similarly be converted to its corresponding thiosemicarbazone, with the aminomethyl group available for further functionalization to modulate solubility, target binding, or other pharmacological properties.

| Precursor Compound | Resulting Heterocyclic System | Potential Application |

| 6,7-Dihydro-5H-quinolin-8-one | Tetrahydropyridoazepinones caymanchem.com | CCR2 Antagonists nih.gov |

| 5,6-Dihydro-8(7H)-quinolinone | Thiosemicarbazones nih.gov | Antitumor Agents nih.gov |

The tetrahydroquinoline core is a feature of numerous biologically active alkaloids. Chiral derivatives of the closely related 8-amino-5,6,7,8-tetrahydroquinoline have been employed as ligands in the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of these alkaloids. nih.govmdpi.com This highlights the value of the 5,6,7,8-tetrahydroquinoline scaffold in constructing complex, chiral molecules. The structure of this compound, containing multiple points for stereocontrolled modifications, makes it a promising starting material for the total synthesis of natural products and their analogs.

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atoms within the quinoline (B57606) ring and the aminomethyl side chain, along with the oxygen of the ketone group, make this compound an excellent candidate for designing multidentate ligands for coordination chemistry and catalysis. The geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the quinoline backbone.

Research into related bis(imino)-6,7-dihydro-5H-quinoline structures has led to the development of highly active cobalt(II) complexes. nih.govrsc.org These complexes, when activated with methylaluminoxane (MAO), serve as productive catalysts for ethylene polymerization, generating polyethylene waxes with high levels of vinyl-termination. nih.gov The design of these ligands is crucial for catalyst performance and thermal stability. nih.govrsc.org The aminomethyl and ketone functionalities of this compound provide a straightforward route to synthesize analogous N,N,O-tridentate Schiff base ligands, which could coordinate with various transition metals to form novel catalysts.

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a reaction. Structurally similar chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have proven effective as ligands in metal-catalyzed asymmetric transfer hydrogenation. nih.govmdpi.com These ligands, when complexed with metals like rhodium, can achieve high reactivity and enantioselectivity in the reduction of imines to form chiral amines, which are precursors to valuable alkaloids. nih.gov

A key step in utilizing these ligands is the resolution of the racemic starting material to obtain enantiopure forms. nih.govmdpi.com Similarly, if this compound were resolved into its (R) and (S) enantiomers, it could serve as a valuable chiral building block for new ligands. The chirality at the C7 position would create a specific three-dimensional environment around a coordinated metal center, potentially inducing high enantioselectivity in catalyzed reactions.

| Related Chiral Ligand System | Metal | Catalytic Reaction | Application |

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives nih.govmdpi.com | Rhodium, Iridium | Asymmetric Transfer Hydrogenation (ATH) of DHIQs | Synthesis of Alkaloid Precursors nih.govmdpi.com |

Applications in Functional Materials Research

The quinoline nucleus is a well-established fluorophore, and its derivatives are extensively used in the development of functional materials, particularly fluorescent sensors. The photophysical properties of these molecules can be modulated by the introduction of various functional groups.

Derivatives of 8-aminoquinoline (B160924) are widely explored as fluorescent probes for the detection of metal ions, such as Zn²⁺. semanticscholar.org The mechanism of these sensors often involves chelation of the metal ion by the quinoline nitrogen and the amino group, which alters the electronic properties of the fluorophore and leads to a change in fluorescence intensity. semanticscholar.org This process can lead from a weak to a strong fluorescence signal upon ion binding. semanticscholar.org

While this compound has not been explicitly reported as a fluorescent probe, its structure contains the necessary components. The quinoline core acts as the fluorophore, and the aminomethyl and ketone groups can serve as a binding site for analytes. The interaction with a target molecule or ion could modulate the photophysical properties of the quinoline ring system, making it a promising platform for designing new "turn-on" or "turn-off" fluorescent sensors. The synthesis of various quinoline-based probes demonstrates that even small modifications to the core structure can lead to sensors with high selectivity and sensitivity for specific analytes. nih.govnih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the advancement of 7-(Aminomethyl)-6,7-dihydroquinolin-8(5H)-one research is the development of efficient and environmentally benign synthetic methodologies. Traditional methods for quinoline (B57606) synthesis often require harsh conditions, expensive starting materials, and generate significant waste. organic-chemistry.orgacs.org Future research must focus on "green chemistry" principles to make the synthesis more sustainable and cost-effective.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.com Applying microwave irradiation to key steps in the synthesis of the dihydroquinolinone core could offer a more efficient pathway.

Novel Catalysts: The use of reusable solid acid catalysts, such as Nafion NR50, or metal-based catalysts could replace hazardous reagents and simplify purification processes. organic-chemistry.orgresearchgate.net Research into catalysts that are both efficient and eco-friendly is paramount.

Photoredox Catalysis: Metal- and additive-free photoredox cyclization of precursors like N-arylacrylamides presents a modern and sustainable route to dihydroquinolinones. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Scale-up feasibility, specialized equipment |

| Green Catalysts (e.g., Nafion) | Reusability, reduced waste, milder conditions | Catalyst deactivation, cost of novel catalysts |

| One-Pot Reactions | Increased efficiency, less solvent waste | Complex reaction optimization, potential for side reactions |

| Photoredox Catalysis | Metal-free, mild conditions | Substrate scope limitations, requirement for photochemical reactors |

Adapting these modern synthetic strategies to produce this compound and its analogs will be a crucial first step in facilitating broader research.

Comprehensive Exploration of Chemical Space through Advanced Combinatorial Approaches

To fully understand the therapeutic potential of the this compound scaffold, a systematic exploration of its chemical space is necessary. nih.gov This involves creating a large library of structurally diverse but related compounds and screening them for biological activity. Advanced combinatorial chemistry techniques are ideally suited for this purpose. nih.gov

Future efforts should focus on:

Diversity-Oriented Synthesis: This strategy aims to create a wide variety of molecules at once, rather than focusing on a single target molecule. youtube.com By systematically modifying the aminomethyl side chain and making substitutions on the quinolinone ring, researchers can generate a vast library of derivatives.

In Silico Library Design: Computational tools can be used to design virtual libraries of compounds before synthesis. nih.gov This allows for the pre-selection of molecules with the highest probability of being active, saving time and resources.

High-Throughput Screening: Once synthesized, these chemical libraries can be rapidly screened against a variety of biological targets to identify "hits" with desirable activity. youtube.com

The goal is to build a comprehensive Structure-Activity Relationship (SAR) profile, which clarifies how specific structural features influence the compound's biological effects. orientjchem.org This knowledge is essential for optimizing lead compounds into potent and selective drug candidates.

Deeper Elucidation of Mechanistic Biological Interactions at the Molecular Level

While quinolinones as a class are known to interact with various biological targets, the specific molecular mechanisms of this compound are unknown. mdpi.com A deep understanding of how this compound interacts with biological systems at the molecular level is critical for its development.

Future research should employ advanced techniques to:

Identify Molecular Targets: Techniques like immunoaffinity pull-down using biotinylated versions of the compound, followed by mass spectrometry, can identify the specific proteins that the compound binds to. aacrjournals.org

Validate Target Engagement: Once potential targets are identified, further validation is needed using methods like western blots, reporter cell lines, and cell-free enzymatic assays. aacrjournals.org

Uncover Mechanism of Action: Quinolinones have been shown to inhibit DNA/RNA synthesis and enzymes like topoisomerases. mdpi.comaacrjournals.org Studies are needed to determine if this compound acts through similar pathways or possesses a novel mechanism. This could involve investigating its effects on cell cycle progression, apoptosis, and key signaling pathways.

Utilize 'Omics' Technologies: Proteomics and metabolomics profiling can provide a broader picture of the cellular changes induced by the compound, offering clues to its mechanism of action. aacrjournals.org

Integration with Advanced Analytical and Imaging Techniques

To fully understand the behavior of this compound in a biological context, its journey through an organism (pharmacokinetics) and its distribution within tissues must be studied. Advanced analytical and imaging techniques are crucial for this purpose. azolifesciences.com

Future research should integrate methods such as:

Mass Spectrometry Imaging (MSI): MSI techniques, like nanospray desorption electrospray ionization (nano-DESI), can map the spatial distribution of the compound and its metabolites within tissue sections without the need for labeling. purdue.edu This provides invaluable information on which organs or tissues the drug accumulates in.

Fluorescence Imaging: If fluorescently tagged probes are developed (as described in 8.4), fluorescence microscopy can be used to visualize the compound's distribution at a subcellular level. rsc.org

Positron Emission Tomography (PET): By labeling the compound with a positron-emitting isotope, PET imaging can provide non-invasive, real-time visualization of the drug's distribution throughout a living organism. azolifesciences.com

These techniques will be vital for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug development.

Exploration of New Application Domains beyond Traditional Pharmaceutical Interests

The versatility of the quinoline core suggests that derivatives of this compound may have applications beyond human medicine. nih.gov A forward-looking research strategy should include the exploration of these non-traditional domains.

Potential new application areas include:

Agrochemicals: The biological activity of quinoline derivatives could be harnessed to develop new herbicides, fungicides, or insecticides. researchgate.net Screening compound libraries against agricultural pests and pathogens could reveal new leads.

Materials Science: Heterocyclic compounds like quinolines are used in the development of dyes and sensors. tandfonline.com The specific structural features of this compound could be exploited to create novel functional materials with unique optical or electronic properties.

Veterinary Medicine: The antibacterial or antiparasitic properties of quinoline derivatives could be relevant for treating diseases in animals.

Exploring these diverse applications could open up new avenues for the commercial and scientific development of this promising chemical scaffold.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration, particularly for distinguishing diastereomers or verifying aminomethyl group attachment .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity, especially for intermediates and final products .

- Melting point analysis : High thermostability (>240°C) correlates with structural rigidity, as seen in palladium complexes derived from this scaffold .

How can conflicting yields in reductive amination reactions of 6,7-dihydroquinolin-8(5H)-one derivatives be systematically addressed through experimental optimization?

Advanced

Discrepancies in yields (e.g., 73% vs. quantitative yields in coupling reactions) may arise from:

- Stirring efficiency : Vigorous stirring improves reagent mixing, critical for reactions involving heterogeneous catalysts or immiscible phases .

- Reagent stoichiometry : Adjusting the molar ratio of NaBH(OAc)₃ to substrate (e.g., 1.5:1) to ensure complete reduction without side reactions .

- Temperature control : Room-temperature reactions minimize decomposition of sensitive intermediates, while reflux may enhance kinetics for stable substrates .

Systematic screening via Design of Experiments (DoE) can identify optimal conditions .

What strategies improve the stability of palladium complexes derived from 6,7-dihydroquinolin-8(5H)-one under ambient conditions?

Q. Advanced

- Steric hindrance : Introducing bulky substituents (e.g., geminal dimethyl groups) at the 7-position reduces oxidative decomposition by shielding the metal center .

- Ligand design : Arylamine ligands with electron-withdrawing groups enhance metal-ligand bond strength, as seen in air-stable complexes like Pd2 (mp 325°C) .

- Storage protocols : Exclusion of moisture and oxygen via inert-atmosphere storage (N₂/Ar) prevents degradation, particularly for oxygen-sensitive derivatives like Pd4 .

How do oxidation methods like Swern oxidation compare to alternative approaches in synthesizing dihydroquinolinone derivatives, and what factors dictate method selection?

Q. Advanced

- Swern oxidation (oxalyl chloride/DMSO) : Efficient for converting alcohols to ketones without over-oxidation, but requires strict temperature control (-50°C to 0°C) to avoid side reactions .

- Alternative methods :

What in vitro models are suitable for assessing the metabolic stability of this compound derivatives, and what critical parameters should be monitored?

Q. Advanced

- Liver microsomes : Human or rodent microsomes quantify Phase I metabolism (e.g., CYP450-mediated oxidation). Monitor depletion rates (t½) and metabolite profiles via LC-MS/MS .

- Hepatocyte cultures : Provide Phase II metabolism data (glucuronidation/sulfation). Measure intrinsic clearance (Cl₍int₎) and enzyme kinetics .

- Electrochemical oxidation : Simulates oxidative metabolism; correlate oxidation potentials with metabolic lability using cyclic voltammetry .

Key parameters: Metabolic half-life, enzyme inhibition/induction potential, and reactive intermediate formation (e.g., quinone imines) .

What is the mechanistic role of nickel catalysts in Kumada coupling reactions involving 6,7-dihydroquinolin-8(5H)-one derivatives, and how does catalyst choice influence reaction efficiency?

Q. Advanced